molecular formula C22H22F3N3O3S2 B1674236 I-BRD9

I-BRD9

Cat. No.: B1674236
M. Wt: 497.6 g/mol
InChI Key: WRUWGLUCNBMGPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

I-BRD9 is a selective inhibitor of bromodomain-containing protein 9 (BRD9). Bromodomains are protein modules that recognize acetylated lysine residues on histone tails, playing a crucial role in the regulation of gene expression. This compound was developed as a chemical probe to study the function of BRD9 in various biological processes, including chromatin remodeling and gene regulation .

Biochemical Analysis

Biochemical Properties

I-BRD9 has a pIC50 value of 7.3, showing more than 700-fold selectivity over the BET family and 200-fold selectivity over the highly homologous bromodomain-containing protein 7 (BRD7) . It interacts with various biomolecules, including enzymes and proteins, to exert its effects . For instance, it forms a complex with BRD4, SMAD2/3, β-CATENIN, and P300, which regulates the expression of pluripotency genes and the activity of TGF-β/Nodal/Activin and Wnt signaling pathways .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it reduces the self-renewal capacity of human embryonic stem cells and alters their differentiation potential . In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the BRD9 protein, interfering with the function of the chromatin-remodeling complex ncBAF . This leads to modulation of gene expression and control of cellular processes . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in various studies. For instance, it has been shown to significantly inhibit the growth of acute myeloid leukemia cells in a time- and dose-dependent manner .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in a study on prostate cancer, it was found that this compound is required for optimal xenograft tumor growth in vivo .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it has been shown to regulate the TGF-β/Activin/Nodal pathway, which is crucial in the regulation of self-renewal and differentiation of human embryonic stem cells .

Transport and Distribution

It is known that it is a part of the non-canonical SWI/SNF (ncBAF) chromatin-remodeling complex, suggesting that it may be involved in the transport and distribution of this complex .

Subcellular Localization

The subcellular localization of this compound is primarily in the nucleoplasm . This localization is critical for its function as it allows it to interact with various other proteins and exert its effects on gene expression and cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of I-BRD9 involves a multi-step process that includes the formation of key intermediates and their subsequent functionalization. One of the synthetic routes reported involves the following steps :

  • Formation of an imidazopyridine core.
  • Introduction of a trifluoromethyl group at a specific position on the core.
  • Functionalization with an ethyl group and a carboximidamide moiety.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively detailed in the literature, the synthesis generally follows standard organic synthesis protocols, including purification steps such as recrystallization and chromatography to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

I-BRD9 primarily undergoes substitution reactions during its synthesis. The introduction of various functional groups, such as trifluoromethyl and carboximidamide, involves nucleophilic substitution reactions .

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include:

  • Imidazopyridine derivatives
  • Trifluoromethylating agents
  • Ethylating agents
  • Carboximidamide precursors

The reactions are typically carried out under controlled conditions, including specific temperatures and solvents to ensure high yield and selectivity .

Major Products

The major product of these reactions is this compound itself, characterized by its potent and selective binding to BRD9, with significant selectivity over other bromodomains .

Properties

IUPAC Name

N'-(1,1-dioxothian-4-yl)-5-ethyl-4-oxo-7-[3-(trifluoromethyl)phenyl]thieno[3,2-c]pyridine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3O3S2/c1-2-28-12-17(13-4-3-5-14(10-13)22(23,24)25)19-16(21(28)29)11-18(32-19)20(26)27-15-6-8-33(30,31)9-7-15/h3-5,10-12,15H,2,6-9H2,1H3,(H2,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUWGLUCNBMGPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=C(C1=O)C=C(S2)C(=NC3CCS(=O)(=O)CC3)N)C4=CC(=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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